REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH2:2][CH2:3][CH3:4].[I-].[C:8]([O-:11])(=O)[CH3:9].[Na+].[Cr](Cl)([O-])(=O)=O.[NH+]1C=C[CH:21]=[CH:20][CH:19]=1.C(=O)(O)[O-].[Na+]>O1CCCC1.ClCCl.O1CCOCC1.O.Cl.[Cu]>[CH2:1]([C:8]([CH2:9][CH2:19][CH2:20][CH3:21])=[O:11])[CH2:2][CH2:3][CH3:4] |f:2.3,4.5,6.7,10.11|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
n-Butyl magnesium bromide
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Br
|
Name
|
|
Quantity
|
0.038 g
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
α,β-unsaturated aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.263 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at this temperature for a further fifteen minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at -78° C. for fifteen minutes, 0° C. for one hour and room temperature for three days, under an argon atmosphere
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of excess saturated ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer washed with water, saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent at reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielded a pale yellow oil, which
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
triturated with dry diethyl ether (50 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting black suspension was filtered through a pad of florasil
|
Type
|
WASH
|
Details
|
washing several times with ether
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual oil partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with sodium bicarbonate solution, sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a pale yellow oil, which
|
Type
|
STIRRING
|
Details
|
the solution shaken at room temperature for three minutes
|
Duration
|
3 min
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution saturated with sodium chloride and the product extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C(=O)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |